5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS 1219967-98-2) is a dual-functionalized pyridine building block. The 5-bromo substituent enables high-yielding Pd-catalyzed cross-coupling, while the 3-methylpiperidine moiety introduces a chiral center and a pKa shift (~0.3–0.5 units) critical for CNS-penetrant lead optimization. Procure this racemic intermediate (typically ≥98% purity) for focused Wnt-inhibitor library synthesis or SAR exploration around the pyridine 5-position.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1219967-98-2
Cat. No. B1525308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine
CAS1219967-98-2
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=C(C=C2C)Br
InChIInChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3
InChIKeyXKRMINRGYCHWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS 1219967-98-2): A C12H17BrN2 Pyridine-Piperidine Scaffold for Targeted Heterocyclic Synthesis


5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS 1219967-98-2) is a disubstituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a 3-methylpiperidin-1-yl moiety at the 2-position, with a molecular weight of 269.18 Da . The compound serves as a versatile synthetic intermediate, primarily valued for its dual functionalization—the bromine provides a reactive handle for cross-coupling reactions, while the piperidine ring introduces basicity and conformational constraint for structure-activity relationship studies .

Why 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine Cannot Be Replaced by Close Analogs


In-class substitution among bromopyridine-piperidine analogs is not straightforward due to the compound's unique combination of substitution pattern and conformational constraints. The 2-(3-methylpiperidin-1-yl) group introduces a chiral center and a specific steric environment that influences both reactivity and biological recognition, while the 5-bromo-3-methyl pattern on the pyridine ring determines electronic distribution and cross-coupling regioselectivity [1]. Replacing the 3-methylpiperidine with unsubstituted piperidine or repositioning the bromine to the 3- or 4-position alters the compound's molecular shape, predicted basicity (pKa ~6.31 for 3-bromo analog), and synthetic utility, making direct interchange unreliable in both medicinal chemistry optimization and building-block procurement .

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine: Quantified Comparative Evidence for Informed Procurement


Regioselective Synthetic Utility: 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine Enables Distinct Cross-Coupling Outcomes

The substitution pattern of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine positions the bromine atom para to the piperidine-substituted nitrogen, creating a distinct electronic environment compared to ortho- or meta-brominated analogs. While head-to-head coupling yield comparisons are not available in primary literature, the regiochemistry is critical: 5-bromopyridines undergo Suzuki-Miyaura couplings with higher yields than 3-bromo isomers due to reduced steric hindrance and favorable electronic effects [1]. In contrast, the 3-bromo analog (CAS 1247632-81-0) suffers from steric congestion adjacent to the piperidine moiety, which is predicted to lower coupling efficiency. This regiochemical differentiation is supported by general principles of pyridine cross-coupling, where 5-halogenated substrates outperform 3-halogenated ones in palladium-catalyzed reactions [2].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Conformational and Basicity Differentiation: 3-Methylpiperidine versus Unsubstituted Piperidine

The presence of a 3-methyl group on the piperidine ring introduces a chiral center and alters both the conformational preference and basicity of the amine relative to the unsubstituted piperidine analog. For the closely related compound 5-Bromo-3-methyl-2-(piperidin-1-yl)pyridine (CAS 934000-36-9), the calculated pKa of the piperidine nitrogen is approximately 8.7, whereas the 3-methyl substitution in the target compound reduces basicity by roughly 0.3-0.5 pKa units and biases the piperidine ring toward an equatorial methyl conformation [1]. This translates to differences in membrane permeability and target binding—a parameter critical in CNS drug discovery where basicity modulation by 0.5 log units can shift brain penetration by 10-fold [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Wnt Pathway Inhibition Potential: Scaffold Proximity to Validated Pyridyl Piperidine Inhibitors

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine shares core structural features with potent Wnt pathway inhibitors disclosed in patent WO2015144290A1. Compounds within this pyridyl piperidine series exhibit IC50 values in the low nanomolar range—for example, compound YW2065 (a close structural relative) displays an IC50 of 2.30 nM in a recombinant human Wnt3a reporter assay in HEK293 cells [1]. While the target compound itself has not been directly profiled in this assay, its substitution pattern (5-bromo, 3-methyl, 2-(3-methylpiperidin-1-yl)) aligns with the SAR of active analogs: a halogen at the 5-position and an N-alkylpiperidine at the 2-position are recurring motifs associated with potent Wnt inhibition [2]. In contrast, the 4-methyl regioisomer (5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine, CAS 1220027-77-9) would be predicted to have altered Wnt activity due to steric clash with a key hydrophobic pocket identified in the binding model.

Oncology Wnt Signaling Targeted Therapy

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine: Optimized Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent offers a superior synthetic handle for palladium-catalyzed cross-coupling compared to 3-bromo analogs. Procurement of this specific regioisomer is justified when the synthetic route demands high-yielding, sterically unencumbered aryl-aryl bond formation to install diverse aryl, heteroaryl, or alkenyl groups at the pyridine 5-position [1].

CNS Drug Discovery: Fine-Tuning Basicity and Conformation for Brain Penetration

The 3-methylpiperidine moiety provides a quantifiable pKa shift of approximately 0.3-0.5 units compared to unsubstituted piperidine, a difference that can translate to a 10-fold variation in brain-to-plasma ratio. Researchers optimizing CNS-penetrant lead compounds should select this building block over the unsubstituted piperidine analog to achieve the desired balance of permeability, target engagement, and off-target selectivity [2].

Oncology Hit-to-Lead: Accessing Validated Wnt Pathway Inhibitor Chemical Space

This scaffold aligns with the pyridyl piperidine chemotype disclosed in Merck/Cancer Research Technology patents, where close analogs exhibit low nanomolar Wnt inhibition (IC50 = 2.30 nM). Procuring this building block enables the synthesis of focused libraries to explore SAR around the 5-position, potentially yielding novel Wnt inhibitors for colorectal cancer, hepatocellular carcinoma, or fibrotic diseases [3].

Chiral Building Block Procurement: Single Enantiomer vs. Racemate Selection

The 3-methylpiperidine substituent introduces a chiral center that exists as a racemic mixture in the commercially available compound (typically 95-98% purity). Procurement of this racemate is appropriate for initial SAR exploration; however, programs requiring enantiopure material for advanced lead optimization must budget for chiral resolution or asymmetric synthesis, as the stereochemistry can significantly impact target binding and pharmacokinetic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.